Application: Chloromethylation of aromatic compounds.
Method of Application: A flask was charged with 5 mol% of ZnI2 (1.3 mmol), chlorosulfonic acid (31 mmol) and CH2Cl2 (30 mL), followed by dropwise addition of dimethoxymethane (31 mmol) at −10°C.
Application: Hypercrosslinked porous polymer materials.
Method of Application: Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology.
Results or Outcomes: Hypercrosslinked polymers (HCPs) have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions.
Application: Synthesis of Salicylic Acid Derivatives.
Method of Application: A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA).
Results or Outcomes: Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development.
3-(Chloromethyl)-2-methyl-1,1'-biphenyl is an organic compound characterized by the presence of a chloromethyl group and a methyl group attached to a biphenyl structure. The molecular formula for this compound is CHCl, and it has a molecular weight of approximately 220.68 g/mol. This compound is primarily utilized as an intermediate in the synthesis of various chemicals, notably in the production of insecticides such as bifenthrin, which belongs to the pyrethroid class of pesticides .
The biological activity of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl is primarily linked to its role as a precursor in the synthesis of bifenthrin. Bifenthrin is known for its effectiveness as an insecticide, exhibiting potent activity against a wide range of pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death. The biological implications of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl are thus significant in agricultural applications, particularly in pest control strategies .
The synthesis of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl can be accomplished through various methods:
3-(Chloromethyl)-2-methyl-1,1'-biphenyl serves several applications:
Interaction studies involving 3-(Chloromethyl)-2-methyl-1,1'-biphenyl primarily focus on its reactivity with nucleophiles and other electrophiles. These studies help elucidate its potential transformations in synthetic pathways and assess its biological interactions when used as an insecticide precursor. Understanding these interactions is crucial for optimizing its use in agricultural formulations and ensuring environmental safety during application .
Several compounds share structural similarities with 3-(Chloromethyl)-2-methyl-1,1'-biphenyl. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(Chloromethyl)-1,1'-biphenyl | Lacks methyl group; only contains chloromethyl | Different reactivity profile due to absence of methyl |
2-(Chloromethyl)-1,1'-biphenyl | Chloromethyl group at a different position | Variations in chemical behavior due to positional change |
3-(Bromomethyl)-2-methyl-1,1'-biphenyl | Contains bromine instead of chlorine | Bromine's larger size affects reactivity patterns |
Uniqueness: What sets 3-(Chloromethyl)-2-methyl-1,1'-biphenyl apart from these similar compounds is its combination of both chloromethyl and methyl groups on the biphenyl core. This unique arrangement provides distinct chemical properties and reactivity patterns that enhance its utility in organic synthesis and material science applications .
1.1.1 Molecular and Structural Properties
The compound’s molecular formula is C₁₄H₁₃Cl, with a molecular weight of 216.70 g/mol. Its structure comprises two phenyl rings connected at the 1,1' positions, with substituents at the 2- and 3-positions. The SMILES notation CC1=C(C=CC=C1C2=CC=CC=C2)CCl accurately represents its connectivity.
1.1.2 Classification and Identifiers
Property | Value/Description | Source |
---|---|---|
CAS Number | 84541-46-8 | |
DSSTOX Substance ID | DTXSID50534523 | |
IUPAC Name | 1-(chloromethyl)-2-methyl-3-phenylbenzene | |
SMILES | CC1=C(C=CC=C1C2=CC=CC=C2)CCl |
1.1.3 Functional Groups
The compound contains:
The synthesis of 3-(chloromethyl)-2-methyl-1,1'-biphenyl evolved through iterative optimizations to address environmental and safety concerns.
1.2.1 Traditional Synthesis
Early methods involved hazardous reagents such as thionyl chloride, lithium aluminum hydride, and methyl iodide, requiring six steps and generating toxic byproducts. These processes posed significant risks to workers and ecosystems.
1.2.2 Modern Advancements
A 2019 study introduced a streamlined four-step synthesis, eliminating hazardous reagents and achieving a 73.9% yield. This method leverages milder conditions and reduces waste, aligning with green chemistry principles.
1.3.1 Reactivity and Transformations
The compound participates in diverse reactions, enabling its conversion into complex molecules:
Reaction Type | Reagents/Conditions | Products Formed |
---|---|---|
Nucleophilic Substitution | Sodium azide, DMF | 3-(Azidomethyl)-2-methyl-1,1'-biphenyl |
Oxidation | Potassium permanganate, acidic media | 3-(Chloromethyl)-2-carboxy-1,1'-biphenyl |
Reduction | Lithium aluminum hydride, anhydrous ether | 3-Methyl-2-methyl-1,1'-biphenyl |
1.3.2 Role in Bifenthrin Synthesis
The compound serves as a precursor to bifenthrin via Grignard coupling or cross-metathesis reactions. Bifenthrin’s efficacy in disrupting insect nervous systems underscores the compound’s importance in agrochemicals.
1.4.1 Bifenthrin Production
3-(Chloromethyl)-2-methyl-1,1'-biphenyl is indispensable for synthesizing bifenthrin, a pyrethroid insecticide effective against pests such as Plutella xylostella and Helicoverpa armigera. The industrial process involves:
1.4.2 Environmental and Economic Impact
Parameter | Traditional Method | Improved Method |
---|---|---|
Steps | 6 | 4 |
Yield | ~50% | 73.9% |
Hazardous Reagents | Thionyl chloride, LiAlH₄ | None |
The optimized synthesis reduces costs and minimizes ecological footprints, enhancing its industrial viability.
3-(Chloromethyl)-2-methyl-1,1'-biphenyl is an organic compound with the molecular formula C₁₄H₁₃Cl and a molecular weight of 216.70 g/mol [1]. The International Union of Pure and Applied Chemistry name for this compound is 1-(chloromethyl)-2-methyl-3-phenylbenzene [1]. The chemical structure consists of a biphenyl backbone featuring two phenyl rings connected by a single carbon-carbon bond, with a chloromethyl group (-CH₂Cl) attached at the 3-position and a methyl group (-CH₃) at the 2-position of one phenyl ring [1].
The canonical Simplified Molecular Input Line Entry System representation is CC1=C(C=CC=C1C2=CC=CC=C2)CCl, which provides a linear notation for the molecular structure [1]. The compound belongs to the class of substituted biphenyls, which are characterized by their aromatic ring systems and various functional group substitutions .
The molecular geometry of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl can be understood through computational studies of related biphenyl derivatives. For biphenyl compounds, the inter-ring carbon-carbon bond length (C1-C1') typically measures approximately 1.48 Å, which is consistent across various substitution patterns [3]. This bond length is comparable to calculated values for polychlorinated biphenyl compounds, where density functional theory methods predict C1-C1' bond lengths accurately to the second decimal place [3].
Aromatic carbon-carbon bond lengths within the phenyl rings generally fall within the range of 1.39-1.41 Å, characteristic of aromatic systems [4]. The chlorine-carbon bond length in chloromethyl-substituted aromatic compounds typically measures between 1.73-1.76 Å based on computational predictions [3] [5]. The carbon-chlorine bond in the chloromethyl group exhibits similar characteristics to other aromatic chlorine substituents, where density functional theory calculations suggest bond lengths that are slightly longer than experimental solid-state values [3].
Bond Type | Typical Length (Å) | Reference Method |
---|---|---|
Inter-ring C-C | 1.48 | Density Functional Theory [3] |
Aromatic C-C | 1.39-1.41 | Computational Studies [4] |
C-Cl (chloromethyl) | 1.73-1.76 | Theoretical Calculations [3] [5] |
The conformational behavior of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl is governed by the dihedral angle between the two phenyl rings. Computational studies using density functional theory methods, particularly the B3LYP functional with appropriate basis sets, provide insights into the conformational preferences of substituted biphenyl compounds [6] [7]. The presence of substituents at the ortho positions significantly influences the inter-ring torsional angle [3] [8].
For biphenyl derivatives with ortho substituents, the dihedral angle typically ranges from 55° to 65°, which is substantially larger than the 37-45° observed for meta and para-substituted compounds [3]. The 2-methyl substitution in 3-(Chloromethyl)-2-methyl-1,1'-biphenyl would be expected to increase the inter-ring dihedral angle due to steric hindrance [8] [6]. Crystal structure analyses of similar biphenyl derivatives suggest that the solid-state conformation may differ from the gas-phase geometry, with planar or near-planar conformations being more common in crystalline environments [8].
The chloromethyl group at the 3-position provides additional conformational flexibility through rotation around the carbon-carbon bond connecting the chloromethyl group to the aromatic ring [9]. This rotational freedom allows for multiple conformational states, with the most stable conformations determined by minimizing steric interactions and maximizing favorable electronic interactions [6].
The high lipophilicity of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl suggests good solubility in non-polar and moderately polar organic solvents, while water solubility would be expected to be very low, similar to other substituted biphenyl compounds [13] [14].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization for 3-(Chloromethyl)-2-methyl-1,1'-biphenyl. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts consistent with the aromatic and aliphatic proton environments present in the molecule.
For biphenyl compounds, aromatic protons typically appear in the 7.3-7.6 parts per million region [15] [16]. The aromatic protons in 3-(Chloromethyl)-2-methyl-1,1'-biphenyl would be expected to show chemical shifts around 7.2-7.7 parts per million, with coupling patterns reflecting the substitution pattern on the aromatic rings [17] [16]. The methyl group protons would appear as a singlet around 2.2-2.5 parts per million, characteristic of aromatic methyl substituents [17] [16].
The chloromethyl group protons represent a distinctive feature, appearing as a singlet around 4.5-4.6 parts per million due to the deshielding effect of the chlorine atom [16] [18]. This chemical shift is characteristic of benzylic chloromethyl groups in aromatic systems [16].
Proton Environment | Chemical Shift (ppm) | Multiplicity | Reference |
---|---|---|---|
Aromatic protons | 7.2-7.7 | Multiple | [17] [16] |
Methyl group | 2.2-2.5 | Singlet | [17] [16] |
Chloromethyl group | 4.5-4.6 | Singlet | [16] [18] |
Carbon-13 nuclear magnetic resonance spectroscopy would show characteristic signals for the aromatic carbons in the 125-145 parts per million region, with quaternary aromatic carbons appearing further downfield [15] [16]. The chloromethyl carbon would appear around 45-50 parts per million, while the methyl carbon would be observed around 20-25 parts per million [17] [16].
Infrared spectroscopy of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. Aromatic compounds exhibit characteristic carbon-hydrogen stretching vibrations at approximately 3030 cm⁻¹, along with aromatic carbon-carbon stretching bands in the 1450-1600 cm⁻¹ region [19].
The aromatic carbon-hydrogen stretching region shows absorptions typically around 3000-3100 cm⁻¹, with the exact position influenced by the substitution pattern [19] [20]. For chloromethyl-substituted aromatic compounds, the carbon-hydrogen stretching of the chloromethyl group appears around 3000-3100 cm⁻¹, slightly higher than typical saturated carbon-hydrogen stretches due to the electron-withdrawing effect of chlorine [20].
Aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region, with bands typically observed around 1500 cm⁻¹ and 1600 cm⁻¹ being most intense [19]. The carbon-chlorine stretching vibration of the chloromethyl group would be expected around 600-800 cm⁻¹, characteristic of aliphatic carbon-chlorine bonds [20].
Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |
---|---|---|---|
Aromatic C-H stretch | 3000-3100 | Medium | [19] [20] |
Aromatic C=C stretch | 1450-1600 | Strong | [19] |
C-Cl stretch | 600-800 | Medium | [20] |
Out-of-plane C-H bend | 690-900 | Strong | [19] |
Mass spectrometric analysis of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl under electron ionization conditions would exhibit characteristic fragmentation patterns typical of chloromethyl-substituted biphenyl compounds. The molecular ion peak would appear at mass-to-charge ratio 216, corresponding to the molecular weight of the compound [1].
Fragmentation studies of related chlorinated biphenyl compounds indicate that the primary fragmentation pathways involve loss of chlorine atoms and chloroethyne molecules from the aromatic system [21]. For chloromethyl-substituted compounds, loss of the chloromethyl group or chlorine from the chloromethyl group represents common fragmentation pathways [21].
The base peak in the mass spectrum would likely correspond to the biphenyl cation or a substituted biphenyl fragment after loss of the chloromethyl group [21] [22]. Additional fragment ions would be expected from sequential losses of hydrogen chloride, chlorine atoms, and small hydrocarbon fragments [21].
The fragmentation pattern would be influenced by the degree of chlorination and the position of substituents, with the chloromethyl group providing a facile fragmentation pathway through benzylic cleavage [21]. The methyl substituent would contribute to the overall fragmentation pattern through hydrogen rearrangements and methyl radical losses [21].
Fragment Ion | Mass-to-Charge Ratio | Origin | Reference |
---|---|---|---|
Molecular ion | 216 | [M]⁺ | [1] |
Base peak | ~167-180 | Loss of CH₂Cl | [21] |
Secondary fragments | Various | Sequential losses | [21] [22] |
3-(Chloromethyl)-2-methyl-1,1'-biphenyl exhibits a complex electronic structure characteristic of substituted aromatic systems. The compound features a biphenyl core consisting of two benzene rings connected by a single carbon-carbon bond, with the electronic properties significantly influenced by the presence of both chloromethyl and methyl substituents [2].
The molecular geometry of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl can be understood through computational studies of related biphenyl derivatives. The inter-ring carbon-carbon bond length (C1-C1') typically measures approximately 1.48 Å, which is consistent across various substitution patterns . This bond length is comparable to calculated values for polychlorinated biphenyl compounds, where density functional theory methods predict C1-C1' bond lengths accurately .
Aromatic carbon-carbon bond lengths within the phenyl rings generally fall within the range of 1.39-1.41 Å, characteristic of aromatic systems . The chlorine-carbon bond length in the chloromethyl group typically measures between 1.73-1.76 Å based on computational predictions . The carbon-chlorine bond in the chloromethyl group exhibits similar characteristics to other aromatic chlorine substituents, where density functional theory calculations suggest bond lengths that are slightly longer than experimental solid-state values .
Bond Type | Typical Length (Å) | Reference Method |
---|---|---|
Inter-ring C-C | 1.48 | Density Functional Theory |
Aromatic C-C | 1.39-1.41 | Computational Studies |
C-Cl (chloromethyl) | 1.73-1.76 | Theoretical Calculations |
The conformational behavior of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl is governed by the dihedral angle between the two phenyl rings. Computational studies using density functional theory methods, particularly the B3LYP functional with appropriate basis sets, provide insights into the conformational preferences of substituted biphenyl compounds . The presence of substituents at the ortho positions significantly influences the inter-ring torsional angle .
For biphenyl derivatives with ortho substituents, the dihedral angle typically ranges from 55° to 65°, which is substantially larger than the 37-45° observed for meta and para-substituted compounds . The 2-methyl substitution in 3-(Chloromethyl)-2-methyl-1,1'-biphenyl would be expected to increase the inter-ring dihedral angle due to steric hindrance . Crystal structure analyses of similar biphenyl derivatives suggest that the solid-state conformation may differ from the gas-phase geometry, with planar or near-planar conformations being more common in crystalline environments .
The chloromethyl group at the 3-position provides additional conformational flexibility through rotation around the carbon-carbon bond connecting the chloromethyl group to the aromatic ring . This rotational freedom allows for multiple conformational states, with the most stable conformations determined by minimizing steric interactions and maximizing favorable electronic interactions .
Nuclear magnetic resonance spectroscopy provides definitive structural characterization for 3-(Chloromethyl)-2-methyl-1,1'-biphenyl. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts consistent with the aromatic and aliphatic proton environments present in the molecule .
For biphenyl compounds, aromatic protons typically appear in the 7.3-7.6 parts per million region . The aromatic protons in 3-(Chloromethyl)-2-methyl-1,1'-biphenyl would be expected to show chemical shifts around 7.2-7.7 parts per million, with coupling patterns reflecting the substitution pattern on the aromatic rings . The methyl group protons would appear as a singlet around 2.2-2.5 parts per million, characteristic of aromatic methyl substituents .
The chloromethyl group protons represent a distinctive feature, appearing as a singlet around 4.5-4.6 parts per million due to the deshielding effect of the chlorine atom . This chemical shift is characteristic of benzylic chloromethyl groups in aromatic systems .
Proton Environment | Chemical Shift (ppm) | Multiplicity | Reference |
---|---|---|---|
Aromatic protons | 7.2-7.7 | Multiple | |
Methyl group | 2.2-2.5 | Singlet | |
Chloromethyl group | 4.5-4.6 | Singlet |
Carbon-13 nuclear magnetic resonance spectroscopy would show characteristic signals for the aromatic carbons in the 125-145 parts per million region, with quaternary aromatic carbons appearing further downfield . The chloromethyl carbon would appear around 45-50 parts per million, while the methyl carbon would be observed around 20-25 parts per million .
Infrared spectroscopy of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. Aromatic compounds exhibit characteristic carbon-hydrogen stretching vibrations at approximately 3030 cm⁻¹, along with aromatic carbon-carbon stretching bands in the 1450-1600 cm⁻¹ region .
3-(Chloromethyl)-2-methyl-1,1'-biphenyl exhibits significant reactivity toward nucleophilic substitution reactions, primarily due to the presence of the chloromethyl group. The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom [4].
The chloromethyl group (-CH₂Cl) is highly reactive toward nucleophiles due to the electron-withdrawing nature of the chlorine atom, which makes the carbon atom electrophilic [4] [5]. This reactivity pattern is consistent with typical SN2 mechanisms for primary alkyl halides, where the nucleophile attacks the carbon bearing the chlorine atom from the back side, leading to inversion of configuration [6].
Common nucleophiles that can react with the chloromethyl group include:
The reaction typically proceeds under mild conditions in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which stabilize the nucleophile and facilitate the substitution reaction . The presence of the biphenyl system provides electronic stabilization to the transition state through resonance effects [4].
For example, reaction with sodium azide (NaN₃) would yield 3-(Azidomethyl)-2-methyl-1,1'-biphenyl, while reaction with sodium thiolate would produce the corresponding 3-(Thiomethyl)-2-methyl-1,1'-biphenyl derivatives [5].
The methyl group at the 2-position of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl can undergo oxidation reactions under appropriate conditions. Aromatic methyl groups are particularly susceptible to oxidation by strong oxidizing agents due to the activation by the adjacent aromatic ring [8].
Potassium permanganate (KMnO₄) is one of the most commonly used oxidizing agents for converting aromatic methyl groups to carboxylic acids [8]. The reaction typically proceeds through a series of intermediate stages, first forming the corresponding benzyl alcohol, then the benzaldehyde, and finally the carboxylic acid [8] .
The oxidation of the methyl group in 3-(Chloromethyl)-2-methyl-1,1'-biphenyl would yield 3-(Chloromethyl)-2-carboxy-1,1'-biphenyl as the major product. This reaction is particularly useful for introducing carboxylic acid functionality into the biphenyl system .
Other oxidizing agents that can be employed include:
The presence of the chloromethyl group generally does not interfere with the oxidation of the methyl group, as the two functional groups are at different positions on the aromatic ring and exhibit different reactivity patterns .
The chloromethyl group in 3-(Chloromethyl)-2-methyl-1,1'-biphenyl can undergo reduction reactions to form the corresponding methyl derivative. Lithium aluminum hydride (LiAlH₄) is the most commonly used reducing agent for converting chloromethyl groups to methyl groups .
The reduction reaction typically proceeds through a nucleophilic attack by the hydride ion on the carbon bearing the chlorine atom, followed by elimination of chloride ion. The reaction is usually carried out in anhydrous solvents such as diethyl ether or tetrahydrofuran under inert atmosphere conditions .
The reduction of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl with lithium aluminum hydride would yield 3,2-dimethyl-1,1'-biphenyl as the major product:
Alternative reducing agents that can be employed include:
The reduction reaction is highly selective for the chloromethyl group, as the methyl group at the 2-position is not affected by these reducing conditions . This selectivity allows for the specific modification of the chloromethyl functionality while preserving other structural features of the molecule.
Reaction Type | Reactive Site | Typical Reagents | Products | Reference |
---|---|---|---|---|
Nucleophilic Substitution | Chloromethyl group | Nucleophiles (NH₃, OH⁻, RS⁻) | Substituted derivatives | [4] |
Oxidation | Methyl group | KMnO₄, CrO₃ | Carboxylic acids/aldehydes | [8] |
Reduction | Chloromethyl group | LiAlH₄, NaBH₄ | Methyl derivatives |
3-(Chloromethyl)-2-methyl-1,1'-biphenyl exhibits moderate thermal stability typical of substituted biphenyl compounds. The thermal decomposition behavior follows patterns observed for similar aromatic systems, with degradation typically occurring at elevated temperatures above 300°C [9] [10].
Biphenyl derivatives generally demonstrate good thermal stability due to the inherent stability of the aromatic ring system. Thermogravimetric analysis studies of related biphenyl compounds show that 5% weight loss typically occurs at temperatures higher than 300°C [9]. The presence of substituents can influence the thermal stability depending on their electronic and steric effects [9].
The chloromethyl group represents a potential point of thermal instability due to the relatively weak carbon-chlorine bond. At elevated temperatures, the C-Cl bond can undergo homolytic cleavage to generate chlorine radicals and benzylic radicals [11] [12]. The bond dissociation energy for carbon-chlorine bonds in chloromethyl groups attached to aromatic systems typically ranges from 365-370 kJ/mol [12].
The degradation of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl can proceed through several pathways depending on the conditions:
Thermal Decomposition: At temperatures above 340°C, the compound undergoes decarboxylation and ring-opening reactions [10]. The thermal decomposition typically results in the formation of biphenyl derivatives and ring-opened products [10]. The decomposition rate and product distribution are sensitive to temperature and the positions of substituents [12].
Hydrolytic Degradation: In the presence of water, the chloromethyl group can undergo hydrolysis to form the corresponding benzyl alcohol derivative. This reaction is particularly relevant under biological conditions where the compound may be metabolized [11]. The hydrolysis proceeds through nucleophilic substitution by water molecules, resulting in the formation of 4,4'-biphenyldimethanol and similar hydroxylated products [11].
Biological Degradation: Studies on related biphenyl compounds show that biodegradation can occur through oxidation pathways mediated by bacterial enzymes. The degradation typically involves the hydroxylation of the aromatic rings followed by ring cleavage to form aliphatic intermediates [11] [13]. However, the chloromethyl substituent may reduce the biodegradability of the compound compared to unsubstituted biphenyl [11].
Photodegradation: Under ultraviolet radiation, the compound can undergo photolytic degradation through free radical mechanisms. The chloromethyl group is particularly susceptible to photolysis, leading to the formation of chlorine radicals and subsequent degradation products [11].
The bioaccumulation potential of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl is expected to be moderate based on its lipophilic nature. The high lipophilicity suggests good solubility in non-polar and moderately polar organic solvents, while water solubility would be expected to be very low, similar to other substituted biphenyl compounds [11].
The bioconcentration factor (BCF) for related biphenyl compounds typically ranges from 48 to several hundred, indicating potential for bioaccumulation in aquatic organisms [11]. The presence of the chloromethyl group may enhance the bioaccumulation potential due to increased lipophilicity compared to unsubstituted biphenyl [11].
Property | Value/Description | Reference |
---|---|---|
Decomposition Temperature Range | 300-400°C (typical for biphenyl derivatives) | [9] [10] |
Thermal Stability | Moderate stability | [9] [10] |
Decomposition Products | Biphenyl derivatives, ring-opened products | [9] [10] |
The structure-activity relationships (SARs) of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl are fundamentally governed by the electronic and steric effects of the substituents on the biphenyl core. The presence of both chloromethyl and methyl groups at specific positions creates a unique reactivity profile that distinguishes this compound from other biphenyl derivatives [14].
The 2-methyl substituent plays a crucial role in determining the conformational preferences and reactivity patterns of the molecule. The ortho position of the methyl group creates steric hindrance that influences the inter-ring dihedral angle, typically increasing it from the 37-45° observed for meta and para-substituted compounds to 55-65° . This conformational change affects the electronic conjugation between the two phenyl rings, potentially altering the electron density distribution and reactivity [14].
The 3-position of the chloromethyl group provides optimal reactivity for nucleophilic substitution reactions while minimizing steric interference with the 2-methyl group. The meta relationship between the two substituents ensures that they do not compete for the same reaction sites and can undergo independent chemical transformations [4].
The chloromethyl group acts as an electron-withdrawing group due to the electronegativity of the chlorine atom, which decreases the electron density in the aromatic ring through inductive effects [4]. This electron withdrawal makes the aromatic carbons more susceptible to nucleophilic attack, particularly in nucleophilic aromatic substitution reactions [6].
In contrast, the methyl group acts as a weak electron-donating group through hyperconjugation and inductive effects, which increases the electron density in the aromatic ring [14]. This electron donation makes the aromatic ring more reactive toward electrophilic aromatic substitution reactions [6].
The combination of these opposing electronic effects creates a balanced reactivity profile where the molecule can undergo both nucleophilic and electrophilic reactions at different sites, providing synthetic versatility [4].
Structure-activity relationships can be better understood by comparing 3-(Chloromethyl)-2-methyl-1,1'-biphenyl with related compounds:
3-(Chloromethyl)-1,1'-biphenyl: Lacks the methyl group, resulting in a different reactivity profile due to the absence of the electron-donating effect and reduced steric hindrance . The inter-ring dihedral angle would be smaller, leading to better conjugation between the phenyl rings .
2-(Chloromethyl)-1,1'-biphenyl: The chloromethyl group at the 2-position would experience greater steric hindrance and different electronic environment, leading to variations in chemical behavior due to the positional change .
3-(Bromomethyl)-2-methyl-1,1'-biphenyl: Contains bromine instead of chlorine, where the larger size of bromine affects reactivity patterns . The C-Br bond is weaker than the C-Cl bond, making it more reactive toward nucleophilic substitution but potentially less stable under thermal conditions .
The biological activity of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl is primarily linked to its role as a precursor in the synthesis of bifenthrin, a widely used insecticide [15]. The structure-activity relationship in this context involves the conversion of the chloromethyl group to form the active insecticidal compound .
The position of the methyl group is critical for biological activity. Studies on related compounds indicate that decreased activity is observed when the methyl group is shifted from the ortho to meta and para positions [14]. This positional effect is attributed to changes in the molecular geometry and electronic distribution that affect the binding affinity to target receptors [14].
The chloromethyl group provides the reactive site for bioconjugation and metabolic transformation. The reactivity of this group toward nucleophilic substitution by biological nucleophiles such as amino acids, proteins, and nucleic acids may contribute to the biological effects of the compound [4].
The unique combination of chloromethyl and methyl substituents makes 3-(Chloromethyl)-2-methyl-1,1'-biphenyl valuable for synthetic applications. The chloromethyl group can be readily transformed into various functional groups through nucleophilic substitution, reduction, or oxidation reactions [4] .
The methyl group can be selectively oxidized to carboxylic acid or aldehyde functionality without affecting the chloromethyl group, allowing for orthogonal synthetic strategies [8]. This selectivity is particularly useful in multi-step synthetic sequences where sequential functionalization is required .